(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound featuring a benzyl group, a trifluoromethyl-substituted pyridine ring, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The trifluoromethyl group is introduced into the pyridine ring through a nucleophilic substitution reaction.
Oxazole Ring Formation: The dihydrooxazole ring is formed via a cyclization reaction involving an appropriate precursor.
Chiral Center Introduction: The chiral center is introduced using asymmetric synthesis techniques, often involving chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or hydroxyl groups.
Scientific Research Applications
(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole: Lacks the chiral center, making it less selective in biological applications.
4-Benzyl-2-(4-(methyl)pyridin-2-yl)-4,5-dihydrooxazole: The absence of the trifluoromethyl group reduces its lipophilicity and biological activity.
4-Benzyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrooxazole: The phenyl ring instead of the pyridine ring alters its electronic properties and reactivity.
Uniqueness
(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to its combination of a chiral center, a trifluoromethyl-substituted pyridine ring, and a dihydrooxazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-20-14(9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYUZAIXSTXRQH-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.